molecular formula C14H11ClO3 B6370583 MFCD18313014 CAS No. 1261944-41-5

MFCD18313014

Cat. No.: B6370583
CAS No.: 1261944-41-5
M. Wt: 262.69 g/mol
InChI Key: UIAMDPLAXADMIC-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.70 g/mol . This compound is known for its unique structural properties, which include a phenol group substituted with a chloro and a methoxycarbonyl group. It is often used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and methyl 4-hydroxybenzoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2-Chloro-5-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxycarbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-(2-Chloro-5-methoxycarbonylphenyl)phenol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-5-6-13(15)12(8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMDPLAXADMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683624
Record name Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-41-5
Record name Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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